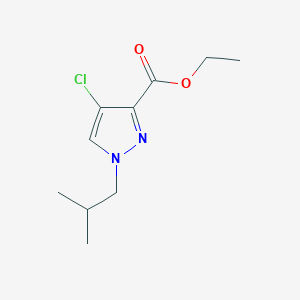

ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-1-(2-methylpropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2/c1-4-15-10(14)9-8(11)6-13(12-9)5-7(2)3/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFFFMMTMVACLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Cl)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by chlorination and isobutylation steps. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include substituted pyrazoles, carboxylic acids, and various oxidized or reduced derivatives, depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate serves as an intermediate in the synthesis of pharmaceutical compounds. Its potential therapeutic effects are being explored, particularly in the development of drugs targeting inflammatory conditions and certain cancers. Research indicates that similar pyrazole derivatives exhibit anti-inflammatory and anticancer activities, suggesting this compound may share these properties due to its structural characteristics .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its effectiveness in controlling unwanted plant growth enhances crop yield by reducing competition for resources. The compound's unique properties allow for the development of targeted agrochemical products that minimize environmental impact while maximizing agricultural productivity .

Material Science

This compound finds applications in material science, particularly in the synthesis of advanced materials such as polymers and coatings. The incorporation of this compound into material formulations can improve durability and performance due to its chemical stability and reactivity .

Biological Studies

Researchers are investigating the biological activity of this compound to understand its potential as a bioactive molecule. Studies have shown that it interacts with specific molecular targets, such as enzymes or receptors, which may lead to various therapeutic effects. The chloro and isobutyl groups on the pyrazole ring enhance its binding affinity towards these targets .

Comparative Analysis of Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate | Methyl group at position 1 | Enhanced lipophilicity |

| Ethyl 5-chloro-1H-pyrazole-3-carboxylate | Chlorine at position 5 | Different biological activity |

| Ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate | Bromine instead of chlorine | May exhibit different reactivity |

This table demonstrates how variations in substituents can significantly affect the chemical behavior and biological activity of pyrazole derivatives.

Anti-inflammatory Activity

Research has shown that several pyrazole derivatives exhibit significant anti-inflammatory effects comparable to standard medications like diclofenac sodium. This suggests that this compound could potentially share similar therapeutic benefits .

Enzyme Inhibition

Studies on related compounds indicate their ability to inhibit enzymes involved in critical metabolic pathways, such as xanthine oxidase. Understanding the binding affinity and inhibition kinetics of this compound could reveal its therapeutic applications in conditions like gout .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isobutyl groups on the pyrazole ring can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate with analogous pyrazole derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Key Findings:

Substituent Effects on Reactivity :

- The chloro group at position 4 in the target compound enhances electrophilic substitution reactivity compared to nitro or iodo substituents in analogues. This property is exploited in further functionalization for drug intermediates .

- The isobutyl group at position 1 contributes to steric hindrance, reducing aggregation in solution compared to phenyl or benzyl substituents in related compounds .

Crystallographic Behavior: this compound exhibits a monoclinic crystal system with C–H···O hydrogen bonding, as determined via SHELX refinement . In contrast, bromobenzyl-substituted analogues show π-stacking interactions due to aromatic substituents, visualized using Mercury CSD .

Applications :

- The target compound’s ester group (-COOEt) allows facile hydrolysis to carboxylic acids, making it a precursor for bioactive molecules. This contrasts with methyl ester derivatives (e.g., methyl 4-nitro-pyrazole-5-carboxylate), which are tailored for energetic materials due to nitro groups .

Synthetic Challenges :

- The isobutyl group introduces challenges in regioselective synthesis compared to smaller alkyl chains (e.g., butyl in triazole hybrids ). Computational tools like SIR97 aid in resolving such structural ambiguities during crystallography .

Methodological Insights

- Crystallography : SHELX remains the gold standard for refining small-molecule structures, though SIR97 offers automated solutions for complex cases .

- Visualization : Mercury CSD’s Materials Module enables comparative analysis of packing patterns, critical for understanding substituent-driven solid-state behavior .

- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC), as used in , is adaptable for introducing triazole moieties in pyrazole hybrids, though steric effects from isobutyl groups may require optimized conditions .

Biological Activity

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate is a compound that has garnered attention in various fields due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with a chlorine atom at the fourth position and an isobutyl group at the first position. Its molecular formula is C_10H_12ClN_2O_2, with a molar mass of approximately 230.69 g/mol. The presence of these substituents influences its chemical behavior and biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chloro and isobutyl groups enhance its binding affinity and selectivity towards these targets, which may lead to various therapeutic effects. Understanding the precise mechanisms involves studying its interactions within different biological systems.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In a study assessing various pyrazole compounds, several exhibited significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium . this compound could potentially share similar properties due to its structural characteristics.

Enzyme Inhibition

This compound is also being explored for its ability to inhibit specific enzymes involved in various biological pathways. For example, studies on related compounds have indicated their potential as inhibitors for enzymes such as xanthine oxidase, which plays a crucial role in uric acid metabolism . Understanding the binding affinity and inhibition kinetics of this compound could reveal its therapeutic applications in conditions like gout.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step reactions that allow for modifications to enhance biological activity. These synthetic pathways are critical for developing derivatives with improved efficacy or targeted properties for specific applications in medicinal chemistry and agriculture .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 4-methyl-1H-pyrazole-3-carboxylate | Methyl group at position 4 | Enhanced lipophilicity |

| Ethyl 5-chloro-1H-pyrazole-3-carboxylate | Chlorine at position 5 | Potentially different biological activity |

| Ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate | Bromine instead of chlorine | May exhibit different reactivity |

This table highlights how variations in substituents can significantly affect the chemical behavior and biological activity of pyrazole derivatives.

Q & A

Q. What are the common synthetic routes for ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves alkylation and esterification steps. A representative method includes refluxing a pyrazole precursor (e.g., ethyl 3-phenyl-1H-pyrazole-5-carboxylate) with an alkylating agent (e.g., 1-chloro-4-(chloromethyl)benzene) in acetonitrile using potassium carbonate as a base, followed by purification via silica gel chromatography . Optimization strategies:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency.

- Temperature control : Reflux (~80°C) ensures complete reaction without decomposition .

- Catalyst/base : Potassium carbonate facilitates deprotonation and alkylation .

- Purification : Flash chromatography with gradients like cyclohexane/ethyl acetate (0–30%) improves yield and purity .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

- 1H NMR : Look for signals corresponding to the isobutyl group (δ ~1.0–2.0 ppm for CH3 and CH2) and ester ethyl group (δ 1.37 ppm, triplet; δ 4.33 ppm, quartet) . The pyrazole proton appears as a singlet (δ ~7.8–8.0 ppm) .

- 13C NMR : Confirm ester carbonyl at δ ~162 ppm and pyrazole carbons at δ ~140–150 ppm .

- IR : Strong absorption bands for C=O (1704 cm⁻¹) and C-Cl (550–600 cm⁻¹) .

- MS : Molecular ion peak ([M]+) at m/z 271.1065 (HRMS) validates the molecular formula .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., methylene chloride) .

- First aid : In case of exposure, flush eyes with water for ≥15 minutes; do not induce vomiting if ingested .

- Waste disposal : Contaminated materials must be treated as hazardous waste and incinerated via licensed facilities .

Advanced Research Questions

Q. How can contradictory results in biological activity assays for pyrazole derivatives be systematically analyzed?

Methodological Answer:

- Structural analogs comparison : Compare inactive derivatives (e.g., ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate ) with active analogs to identify critical substituents (e.g., electron-withdrawing groups).

- Assay conditions : Control variables like solvent polarity (DMSO vs. aqueous buffers) and cell line specificity .

- Computational modeling : Use molecular docking to assess binding affinity differences due to substituent positioning (e.g., isobutyl vs. benzyl groups) .

Q. What strategies are effective in troubleshooting low yields during the alkylation step of pyrazole carboxylate synthesis?

Methodological Answer:

- Reagent stoichiometry : Ensure excess alkylating agent (≥1.2 equiv) to drive the reaction .

- Moisture control : Use anhydrous solvents and molecular sieves to prevent hydrolysis of reactive intermediates .

- Alternative catalysts : Replace K2CO3 with stronger bases (e.g., NaH) in non-polar solvents (e.g., THF) to enhance reactivity .

- Reaction monitoring : Use TLC (Rf ~0.6 in cyclohexane/ethyl acetate 2:1) to identify incomplete alkylation early .

Q. How does the substitution pattern on the pyrazole ring influence the compound's physicochemical properties and reactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., -Cl) : Increase electrophilicity at the C-3 position, facilitating nucleophilic aromatic substitution .

- Isobutyl vs. benzyl groups : Isobutyl enhances lipophilicity (logP ~2.8), improving membrane permeability in biological assays .

- Steric effects : Bulky substituents at N-1 (e.g., isobutyl) reduce rotational freedom, stabilizing crystal packing via C–H⋯O interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.